

Application Notes and Protocols for Measuring Dopamine Transporter Occupancy

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Compound of Interest

Compound Name: DAT-230

Cat. No.: B15606946

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Note on "**DAT-230**": A comprehensive literature search did not yield specific information on a tool or radiotracer designated "**DAT-230**" for dopamine transporter (DAT) occupancy measurement. The following application notes and protocols are based on the principles of DAT occupancy studies and utilize [123 I]ioflupane (commercially known as DaTscan™), a well-established and widely used SPECT radiotracer, as a representative example to illustrate the methodologies.

Introduction: Measuring Dopamine Transporter Occupancy

The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. [1][2] Its function is implicated in numerous neurological and psychiatric disorders, and it is a primary target for various therapeutic drugs and substances of abuse. [1][2]

Measuring the degree to which a drug binds to and occupies the DAT (receptor occupancy) is crucial in drug development for several reasons:

- **Dose-Finding Studies:** Establishing a relationship between the administered dose of a drug and its occupancy at the target site helps in selecting appropriate doses for clinical trials. [3]
- **Mechanism of Action:** Confirming that a drug engages with its intended target in the brain provides essential information about its mechanism of action. [4]

- **Therapeutic Window:** For many central nervous system drugs, a therapeutic window of receptor occupancy is associated with clinical efficacy, while higher levels may lead to adverse effects. For example, it's estimated that methylphenidate is effective when CNS DAT occupancy is 50% or greater.[\[4\]](#)

Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are non-invasive imaging techniques that allow for the in vivo quantification of DAT occupancy.[\[1\]](#)[\[5\]](#) These methods use radiolabeled ligands (radiotracers) that bind with high specificity to the DAT.

Data Presentation: Properties of Selected DAT Radiotracers and Occupancy Data

The selection of an appropriate radiotracer is critical for accurately measuring DAT occupancy. The ideal radiotracer should have high specificity for DAT and favorable kinetic properties.[\[3\]](#) The following tables summarize key quantitative data for representative DAT radiotracers and examples of DAT occupancy by different compounds.

Table 1: In Vitro Binding Affinities of Selected Compounds for Monoamine Transporters

| Compound | Target | K _i (nM) | Species | Cell Line/Tissue | Reference |
|----------|--------|---------------------|---------------|---------------------|---------------------|
| S-CE-123 | hDAT | 610 | Human | CHO cells | [6] |
| MFZ2-12 | DAT | 1 | Not Specified | Not Specified | [7] |
| GC04-38 | hDAT | 191 | Human | HEK293 cells | [8] |
| GC04-38 | rDAT | 159 | Rat | Rat brain membranes | [8] |
| JJC8-087 | rDAT | Not Specified | Rat | Rat brain membranes | [8] |
| JJC8-089 | rDAT | Not Specified | Rat | Rat brain membranes | [8] |

K_i (inhibition constant) is a measure of binding affinity; a lower K_i value indicates a higher affinity. hDAT: human Dopamine Transporter; rDAT: rat Dopamine Transporter; CHO: Chinese Hamster Ovary; HEK: Human Embryonic Kidney.

Table 2: Dopamine Transporter (DAT) Occupancy by Various Drugs

| Drug | Dose | DAT Occupancy (%) | Species | Radiotracer | Reference |
|-----------|-----------------|-----------------------|---------------|---|-----------|
| Bupropion | 3 mg/kg | 53% | Rhesus Monkey | [¹¹ C]CIT | [1] |
| Bupropion | 10 mg/kg | 72% | Rhesus Monkey | [¹¹ C]CIT | [1] |
| GBR-12909 | Not Specified | 76.1% (initial) | Rhesus Monkey | [¹¹ C]CIT | [1] |
| RTI-336 | 1.07 mg/kg | 90 ± 5% | Rhesus Monkey | Not Specified | [5] |
| RTI-177 | 0.11 mg/kg | 73 ± 5% | Rhesus Monkey | Not Specified | [5] |
| Cocaine | 0.1 - 1.0 mg/kg | Dose-dependent | Baboon | [¹¹ C]d-threo-methylphenidate | [9] |
| DBDS-MPH | 40 mg | 34.8 ± 12.9% (at 10h) | Human | [¹¹ C]Altropane | [10] |
| OROS-MPH | 36 mg | 44.3 ± 11.8% (at 10h) | Human | [¹¹ C]Altropane | [10] |

Occupancy values can vary significantly based on the timing of the measurement post-drug administration and the specific radiotracer used.

Experimental Protocols

Protocol for In Vitro Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (K_i) of a test compound for the dopamine transporter.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a known DAT radioligand (IC_{50}), and to calculate the inhibition constant (K_i).

Materials:

- Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK293-hDAT cells).^[8]
- Radioligand with high affinity for DAT (e.g., [3H]WIN 35,428 or [3H]GBR-12935).
- Test compound (unlabeled drug).
- Non-specific binding agent: A high concentration of a known DAT inhibitor (e.g., 10 μ M GBR-12909) to determine non-specific binding.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
- 96-well filter plates.
- Scintillation fluid and a scintillation counter.

Procedure:

- Preparation: Prepare serial dilutions of the test compound in the assay buffer.
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: Cell membranes, radioligand (at a concentration close to its K_d), and assay buffer.
 - Non-specific Binding: Cell membranes, radioligand, and the non-specific binding agent.
 - Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

- Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
- Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
- Counting: Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding: $\text{Specific Binding} = \text{Total Binding} - \text{Non-specific Binding}$.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC_{50} value.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.^[6]

Protocol for In Vivo SPECT Imaging for DAT Occupancy

This protocol describes a typical SPECT imaging study in non-human primates to determine the in vivo DAT occupancy of a test drug using [^{123}I]ioflupane.

Objective: To quantify the percentage of dopamine transporters occupied by a test drug at a specific dose and time point.

Materials:

- Non-human primate (e.g., Rhesus monkey).
- Test drug.
- [^{123}I]ioflupane (DaTscan™) radiotracer.

- SPECT scanner.
- Anesthesia and physiological monitoring equipment.
- Image analysis software.

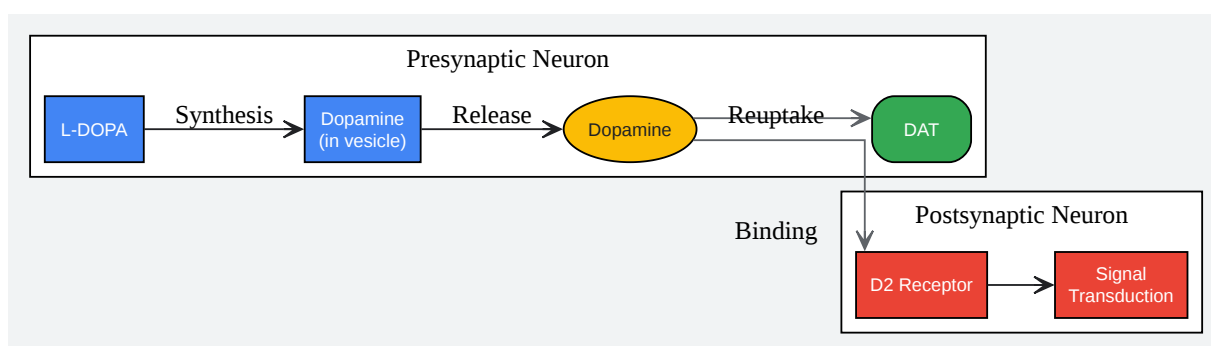
Procedure:

- Baseline Scan (Pre-treatment):
 - Anesthetize the animal and position it in the SPECT scanner.
 - Administer a bolus injection of [^{123}I]ioflupane intravenously.[\[11\]](#)
 - Acquire SPECT images for a specified duration (e.g., 90 minutes), starting 3-6 hours post-injection.[\[11\]](#)[\[12\]](#)
 - During the scan, monitor physiological parameters (heart rate, respiration, temperature).
- Drug Administration: On a separate day, administer a specific dose of the test drug to the same animal. The route and timing of administration will depend on the pharmacokinetic properties of the drug.
- Occupancy Scan (Post-treatment):
 - At a time point corresponding to the expected peak brain concentration of the test drug, perform a second SPECT scan following the same procedure as the baseline scan (anesthesia, radiotracer injection, image acquisition).
- Image Reconstruction and Analysis:
 - Reconstruct the SPECT data using an appropriate algorithm (e.g., iterative reconstruction).[\[13\]](#)
 - Co-register the SPECT images with an anatomical MRI scan if available for better anatomical delineation.

- Define regions of interest (ROIs) for the striatum (caudate and putamen), which has a high density of DAT, and a reference region with negligible DAT expression, such as the cerebellum or occipital cortex.[1]
- Calculate the specific binding ratio (SBR) or binding potential ($BP_{n\alpha}$) for both the baseline and occupancy scans. A common method is: $SBR = (\text{Activity in Striatum} - \text{Activity in Reference Region}) / \text{Activity in Reference Region}$.
- Occupancy Calculation:
 - Calculate the DAT occupancy using the following formula: $\text{Occupancy (\%)} = [(\text{SBR}_{\text{baseline}} - \text{SBR}_{\text{occupancy}}) / \text{SBR}_{\text{baseline}}] * 100$.

Visualizations

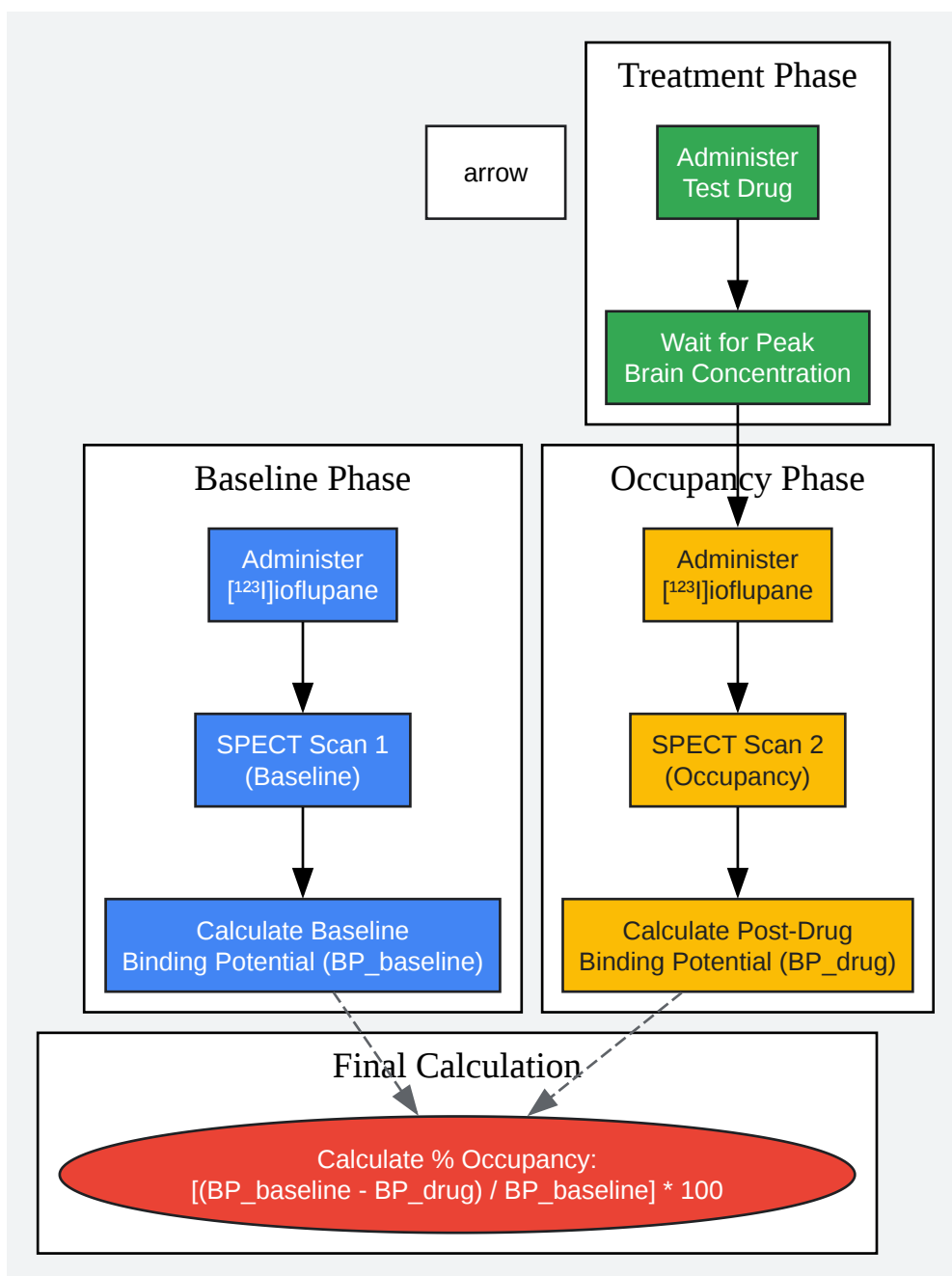
Dopamine Signaling Pathway



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Caption: Dopaminergic synapse showing dopamine release, binding, and reuptake via DAT.

Experimental Workflow for DAT Occupancy Study



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Caption: Workflow for a two-scan SPECT study to determine DAT occupancy.

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